molecular formula C14H14N6 B11790347 N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B11790347
M. Wt: 266.30 g/mol
InChI Key: QTZUJXRMAWLCBL-UHFFFAOYSA-N
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Description

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a compound that features a unique structure combining an imidazole ring, a pyrimidine ring, and a benzene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step reactions. One common method includes the condensation of 2-methyl-1H-imidazole with 4-chloropyrimidine under basic conditions to form the intermediate 6-(2-Methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with benzene-1,4-diamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or benzene rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of three distinct aromatic systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

4-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine

InChI

InChI=1S/C14H14N6/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,15H2,1H3,(H,17,18,19)

InChI Key

QTZUJXRMAWLCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N

Origin of Product

United States

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